

Quantitative Analysis of RI-STAD-2's Inhibitory Effect: A Comparative Guide

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Compound of Interest

Compound Name: *RI-Stad-2*
Cat. No.: *B15544152*

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For researchers and professionals in drug development, understanding the quantitative inhibitory effects of molecular probes is paramount for dissecting cellular signaling pathways. This guide provides a comparative analysis of **RI-STAD-2**, a selective disruptor of Protein Kinase A (PKA) type I (PKA-RI) interactions with A-Kinase Anchoring Proteins (AKAPs), against its counterpart, STAD-2, which selectively targets PKA type II (PKA-RII) isoforms.

RI-STAD-2 is a high-affinity, cell-permeable stapled peptide that competitively inhibits the interaction between the regulatory subunit RI of PKA and AKAPs.^{[1][2][3]} This disruption leads to the delocalization of PKA-RI, thereby inhibiting its downstream signaling.^{[1][2]} The specificity of **RI-STAD-2** for the RI isoforms allows for the targeted investigation of PKA-RI-mediated signaling events.

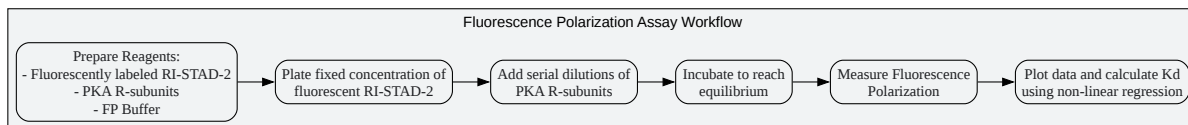
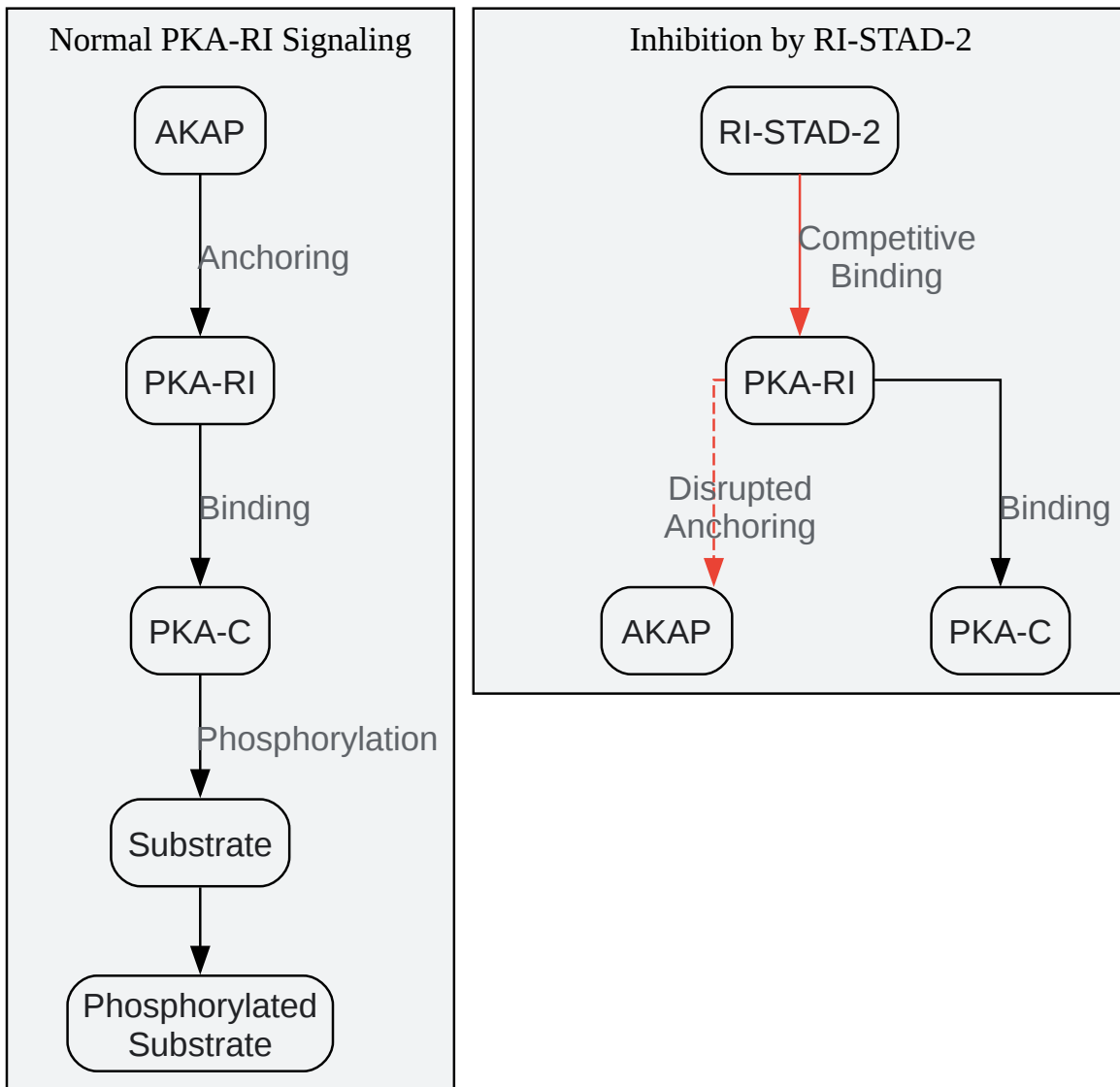
Comparative Quantitative Data

The inhibitory potency of **RI-STAD-2** and its counterpart STAD-2 is quantified by their binding affinity (dissociation constant, K_d) to the different PKA regulatory subunit isoforms. Lower K_d values indicate a higher binding affinity.

Inhibitor	Target PKA Isoform	Binding Affinity (Kd) in nM	Selectivity
RI-STAD-2	R1 α	6.2	Highly selective for RI isoforms. It is approximately 26-fold less selective for RII α and 79-fold less selective for RII β compared to R1 α .
RI β	12.1		
RII α	>160		
RII β	>490		
STAD-2	RII α	~35	Preferentially binds to RII isoforms with weak affinity for RI isoforms.
RII β	Data not consistently available in the provided search results.		

Signaling Pathway and Mechanism of Action

RI-STAD-2 functions by mimicking the amphipathic α -helix of AKAPs that binds to the docking and dimerization (D/D) domain of the PKA regulatory subunits. By occupying this binding site, **RI-STAD-2** prevents the association of PKA-RI with its native AKAPs, leading to the delocalization of the kinase and subsequent inhibition of anchored PKA signaling.



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